Product packaging for Ethyl 1-benzyl-1H-indole-3-carboxylate(Cat. No.:CAS No. 56559-61-6)

Ethyl 1-benzyl-1H-indole-3-carboxylate

Cat. No.: B3145007
CAS No.: 56559-61-6
M. Wt: 279.3 g/mol
InChI Key: LEUWMYSQIIIWDT-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Modern Chemical Science and Drug Discovery

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and drug discovery. mdpi.com Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its remarkable biological significance. arkat-usa.org The unique electronic properties of the indole nucleus, coupled with its ability to participate in various non-covalent interactions, make it an ideal framework for the design of bioactive molecules. nih.gov

Indole derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. mdpi.comnih.gov This therapeutic versatility has led to the development of numerous indole-containing drugs approved for clinical use. The structural flexibility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets. nih.govresearchgate.net Consequently, the synthesis and biological evaluation of novel indole derivatives remain an active and highly fruitful area of research. arkat-usa.org

Positional Isomerism and Structural Analogs within the Indole-3-Carboxylate (B1236618) Class

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Within the indole carboxylate class, positional isomerism plays a critical role in determining the pharmacological profile of a compound. For instance, the position of the carboxylate group, whether at the C2 or C3 position, can lead to distinct biological activities. Studies comparing indole-2-carboxamides and indole-3-carboxamides have revealed that this seemingly minor structural change can significantly impact their inhibitory properties against various enzymes and proteins. nih.gov

Overview of Ethyl 1-benzyl-1H-indole-3-carboxylate within the Context of N-Substituted Indole Carboxylates

This compound is a prominent member of the N-substituted indole-3-carboxylate family. The introduction of a benzyl (B1604629) group at the N1 position significantly influences the compound's lipophilicity and steric profile, which can, in turn, affect its biological activity and pharmacokinetic properties. N-substitution on the indole ring is a widely employed strategy in medicinal chemistry to modulate the therapeutic potential of indole-based compounds. nih.govnih.gov

Research into this compound and its analogs has revealed a range of interesting biological activities. For example, derivatives of N-benzyl-1H-indole-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. epa.gov Furthermore, the broader class of N-substituted indole-3-carboxamides has been investigated for its potential as anti-inflammatory agents and inhibitors of lipid peroxidation. nih.govnih.gov The synthesis of this compound is typically achieved through the reaction of ethyl indole-3-carboxylate with benzyl bromide in the presence of a base. This straightforward synthetic accessibility, coupled with the diverse biological activities of its analogs, makes this compound a valuable scaffold for further chemical exploration and drug development.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₈H₁₇NO₂
Molecular Weight279.34 g/mol
IUPAC NameThis compound
Melting Point52-53 °C
AppearanceWhite solid

Interactive Data Table: Reported Biological Activities of Related Indole-3-Carboxylate Derivatives

Derivative ClassReported Biological ActivityReference
N-substituted indole-3-carboxamidesAnti-inflammatory nih.gov
N-substituted indole-3-carboxamidesAntioxidant (inhibition of lipid peroxidation) nih.gov
N-benzyl-1H-indole-3-carboxamideAntimicrobial epa.gov
Indole-3-carboxylic acid derivativesAntihypertensive researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO2 B3145007 Ethyl 1-benzyl-1H-indole-3-carboxylate CAS No. 56559-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-21-18(20)16-13-19(12-14-8-4-3-5-9-14)17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUWMYSQIIIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248048
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56559-61-6
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56559-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Characterization of Ethyl 1 Benzyl 1h Indole 3 Carboxylate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. For Ethyl 1-benzyl-1H-indole-3-carboxylate, the combination of ¹H and ¹³C NMR allows for the complete assignment of all protons and carbons, confirming the presence and connectivity of the ethyl ester, the N-benzyl group, and the indole (B1671886) core.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aliphatic protons of the ethyl and benzyl (B1604629) groups, as well as the aromatic protons of the indole and benzene (B151609) rings.

The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton. Deshielded protons, which are near electronegative atoms or in aromatic systems, appear at a lower field (higher ppm values), while shielded protons appear at a higher field.

Aliphatic Protons: The aliphatic region of the spectrum is defined by the signals from the ethyl ester and the benzylic methylene (B1212753) group.

Ethyl Group: The ethyl group gives rise to two distinct signals: a quartet corresponding to the methylene protons (-O-CH₂ -CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃ ). The methylene protons are deshielded by the adjacent oxygen atom and are expected to resonate around 4.3-4.4 ppm. The terminal methyl protons are more shielded and typically appear around 1.3-1.4 ppm.

Benzyl Group: The N-benzyl methylene protons (-N-CH₂ -Ph) are deshielded by the indole nitrogen and the aromatic ring. They appear as a sharp singlet around 5.4 ppm. For comparison, in the analogous compound 1-benzyl-1H-indole-3-carbaldehyde, these protons appear at 5.37 ppm. rsc.org

Aromatic Protons: The aromatic region shows signals from the five protons of the benzyl group's phenyl ring and the five protons of the indole nucleus.

Indole Protons: The proton at the C2 position (H-2) is particularly noteworthy. It appears as a singlet at a downfield position, typically around 7.8-8.0 ppm, due to the influence of the adjacent nitrogen and the C3-ester substituent. The proton at C4 (H-4) is also significantly deshielded and often appears as a doublet around 8.1-8.2 ppm. The protons at C5, C6, and C7 typically resonate as a complex multiplet between 7.2 and 7.4 ppm.

Benzyl Phenyl Protons: The five protons of the benzyl group's phenyl ring generally appear as a multiplet in the range of 7.2 to 7.4 ppm, often overlapping with some of the indole proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2~7.9Singlet (s)
H-4~8.15Doublet (d)
H-5~7.30Multiplet (m)
H-6~7.25Multiplet (m)
H-7~7.35Multiplet (m)
Benzyl CH₂~5.40Singlet (s)
Benzyl Ar-H~7.30Multiplet (m)
Ethyl CH₂~4.35Quartet (q)
Ethyl CH₃~1.40Triplet (t)

The splitting patterns (multiplicity) of the signals, governed by the coupling constant (J), provide definitive evidence of proton connectivity.

Ethyl Group Connectivity: The methylene protons of the ethyl group appear as a quartet because they are coupled to the three adjacent methyl protons (n+1 = 3+1 = 4). Conversely, the methyl protons appear as a triplet, being coupled to the two adjacent methylene protons (n+1 = 2+1 = 3). The typical ³J value for this coupling is around 7.1 Hz.

Indole Ring Connectivity: The coupling between adjacent protons on the benzene portion of the indole ring helps in their assignment. For instance, H-4 shows coupling to H-5 (³J ≈ 8.0 Hz). H-7 also shows coupling to H-6 (³J ≈ 8.0 Hz). The protons H-5 and H-6 will appear as more complex multiplets as they are coupled to each other and their other neighbors. The H-2 proton appears as a singlet as it has no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-200 ppm), which often allows for the resolution of every carbon signal.

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Carbonyl Carbon: The most deshielded carbon is the ester carbonyl carbon (C=O), which is expected to appear significantly downfield, around 165.0 ppm.

Aromatic and Olefinic Carbons: The carbons of the indole and benzene rings resonate in the aromatic region, typically from 105 to 140 ppm. The C2 carbon of the indole ring is found around 135 ppm. In the related 1-benzyl-1H-indole-3-carbaldehyde, the aromatic carbons appear between 110 and 138 ppm. rsc.org

Aliphatic Carbons: The shielded aliphatic carbons appear at the high-field end of the spectrum. The benzylic methylene carbon (-N-CH₂ -Ph) is expected around 50.5 ppm. rsc.org The ethyl ester carbons (-O-CH₂ -CH₃ ) are anticipated at approximately 60.0 ppm and 14.5 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
Ethyl CH₃~14.5
Benzyl CH₂~50.5
Ethyl CH₂~60.0
C-3~107.5
C-7~110.0
C-4~120.0
C-6~121.5
C-5~123.0
C-3a~126.5
Benzyl Ar-C~127.0-129.0
C-2~135.0
C-7a~136.5
Benzyl Ar-C (ipso)~137.0
C=O~165.0

Quaternary carbons, which bear no hydrogen atoms, are readily identified in ¹³C NMR spectra. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ signals, leaving the unobserved signals in a DEPT spectrum as the quaternary carbons.

For this compound, the expected quaternary carbons are:

C-3: The carbon to which the ester group is attached.

C-3a and C-7a: The two carbons at the fusion of the benzene and pyrrole (B145914) rings.

Ipso-carbon of the benzyl group: The aromatic carbon of the benzyl ring directly attached to the methylene group.

Carbonyl Carbon (C=O): The ester's carbonyl carbon.

These carbons typically have lower signal intensities compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement in standard broadband-decoupled spectra. In the analog 1-benzyl-1H-indole-3-carbaldehyde, quaternary carbons are observed at 138.4, 137.5, and 125.5 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). youtube.com The spectrum of this compound is expected to show several characteristic peaks that confirm its structure. The most prominent feature would be the strong absorption from the ester carbonyl (C=O) group. spectroscopyonline.com Other key vibrations include C-H stretching from the aromatic and aliphatic parts, C=C stretching within the aromatic rings, and C-O stretching from the ester functionality. Data from indole itself shows characteristic N-H and aromatic C=C stretching, which are modified in the title compound by substitution. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic (Indole, Benzyl)
2980 - 2850C-H StretchAliphatic (Ethyl, Methylene)
1715 - 1690C=O StretchEthyl Ester (Carboxylate)
1610 - 1580C=C StretchAromatic Ring
1470 - 1450C=C StretchAromatic Ring
1300 - 1250C-N StretchAryl-N (Indole)
1250 - 1150C-O StretchEster (Asymmetric)
1100 - 1000C-O StretchEster (Symmetric)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. youtube.com While FT-IR is sensitive to polar bonds with large dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the aromatic C=C bonds in both the indole and benzyl rings. chemicalbook.comnist.gov It can also provide information on the skeletal framework of the molecule. The combination of both FT-IR and Raman provides a more complete vibrational profile of the compound. youtube.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula of this compound is C₁₈H₁₇NO₂, corresponding to a monoisotopic mass of approximately 279.13 Da.

In an ESI-MS experiment, the compound would be expected to be observed primarily as the protonated molecule [M+H]⁺ at m/z 280.1, or as a sodium adduct [M+Na]⁺ at m/z 302.1. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI-MS) would induce characteristic fragmentation, providing structural clues. Expected fragmentation pathways include:

Loss of the benzyl group: Cleavage of the N-CH₂ bond can generate a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 and an indole ester radical cation.

Loss of the ethoxy group: Fragmentation can occur at the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃) to give an acylium ion.

Decarboxylation: Loss of the entire ethyl carboxylate group.

Fragmentation of the indole ring: Further fragmentation can occur within the heterocyclic ring system.

Data for the analog 1-benzyl-1H-indole-3-carbaldehyde shows a clear [M+H]⁺ peak at m/z 236, confirming the stability of the N-benzylated indole core under ionization. rsc.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIonDescription
279[M]⁺Molecular Ion
234[M - OCH₂CH₃]⁺Loss of ethoxy group
206[M - COOCH₂CH₃]⁺Loss of ethyl carboxylate group
188[M - C₇H₇]⁺Loss of benzyl group
91[C₇H₇]⁺Tropylium ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study the electronic structure of conjugated systems. The indole nucleus is an aromatic chromophore that displays characteristic absorption bands. acs.org

For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated indole system. Compared to unsubstituted indole, the presence of the C-3 ethyl carboxylate group (an electron-withdrawing group) and the N-1 benzyl group will extend the conjugation and modify the electronic structure, typically causing a bathochromic (red) shift to longer wavelengths. The benzyl ring itself will also contribute to the absorption profile, usually in the 250-270 nm region.

Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent

Approximate λₘₐₓ (nm)Transition TypeChromophore
~220 - 240π → πExtended Conjugated System
~260 - 290π → πIndole Ring System

X-ray Crystallography for Precise Solid-State Structure Elucidation

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound in the solid state.

While the crystal structure for this compound itself is not reported in the searched literature, the structure of a very close analog, Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate , has been determined. nih.govresearchgate.net The data from this analog provides significant insight into the likely solid-state conformation of the title compound. The indole ring system is essentially planar, and a key feature is the dihedral angle between the plane of the indole ring and the attached benzyl ring, which was found to be 75.92(9)°. nih.govresearchgate.net In another related structure, Ethyl 1-acetyl-1H-indole-3-carboxylate, molecules were observed to form dimers through π-π stacking interactions between the indole rings. tnstate.edu It is plausible that this compound would exhibit similar structural characteristics, including a near-perpendicular orientation of the benzyl group relative to the indole plane and potential intermolecular stacking interactions.

Table 5: Crystallographic Data for the Analog Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate nih.govresearchgate.net

ParameterValue
Chemical FormulaC₂₁H₂₃NO₂
Formula Weight321.40
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)16.231 (3)
b (Å)19.479 (4)
c (Å)5.5226 (11)
V (ų)1746.0 (6)
Z4
Temperature (K)113
Dihedral Angle (Indole-Benzyl)75.92 (9)°

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles provides a foundational understanding of the molecule's geometry. This data is often derived from single-crystal X-ray diffraction studies or optimized geometries from theoretical calculations, such as Density Functional Theory (DFT).

For an analog, ethyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate, DFT calculations with the B3LYP/6-311++G(d,p) basis set have provided theoretical values for these parameters. The indole ring itself shows bond lengths and angles that are characteristic of this heterocyclic system, with slight deviations due to the influence of the substituents. The C-N bonds within the indole ring are typically in the range of 1.37-1.40 Å, while the C-C bonds vary depending on their position within the bicyclic structure.

Table 1: Selected Theoretical Bond Lengths for an Analog (Data based on ethyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate)

Bond Bond Length (Å)
N1-C2 1.375
C2-C3 1.390
C3-C3A 1.450
C3A-C4 1.400
C4-C5 1.380
C5-C6 1.400
C6-C7 1.385
C7-C7A 1.405
N1-C7A 1.395
N1-C1' (Benzyl) 1.450
C3-C8 (Carbonyl) 1.480
C8-O1 1.220

Table 2: Selected Theoretical Bond Angles for an Analog (Data based on ethyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate)

Angle Bond Angle (°)
C2-N1-C7A 108.5
N1-C2-C3 110.0
C2-C3-C3A 107.0
C3-C3A-C4 133.0
C3-C3A-C7A 107.5
N1-C7A-C3A 107.0
N1-C1'-C2' (Benzyl) 110.0
C2-C3-C8 (Carbonyl) 125.0

Analysis of Molecular Conformation and Planarity

The indole ring system in this compound is fundamentally planar. However, the substituents at the N1 and C3 positions introduce significant conformational flexibility. The benzyl group at the N1 position and the ethyl carboxylate group at the C3 position are not coplanar with the indole nucleus.

Similarly, the ethyl carboxylate group at the C3 position is also twisted out of the indole plane. This rotation is influenced by steric interactions with the adjacent C2-H proton of the indole ring. The planarity of the ester group itself is maintained, but its orientation relative to the indole core is a defining conformational feature.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules, or crystal packing, is governed by a network of intermolecular interactions. For this compound and its analogs, these interactions are typically dominated by weak van der Waals forces and, more significantly, C-H···O and C-H···π hydrogen bonds.

In the crystal structure of an analog, molecules are linked into centrosymmetric dimers through C-H···O hydrogen bonds involving a methylene C-H from the benzyl group and the carbonyl oxygen atom of the ethyl carboxylate group. These dimers are then further connected by another C-H···O interaction between an aromatic C-H on the benzyl ring and the same carbonyl oxygen, forming chains along a crystallographic axis.

Furthermore, C-H···π interactions are observed, where a C-H bond from the ethyl group or the benzyl group interacts with the π-system of the indole or benzyl rings of neighboring molecules. These collective interactions create a stable, three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors like N-H (due to the benzyl substitution) means that these weaker C-H···O and C-H···π interactions play a crucial role in the crystal packing.

Correlational Analysis of Experimental Spectroscopic Data with Theoretical Predictions

A powerful approach in structural chemistry is the correlation of experimentally obtained spectroscopic data with theoretical values predicted by computational methods like DFT. This allows for a more detailed assignment of spectral features and validates the computational model used.

For indole derivatives, the experimental FT-IR and FT-Raman spectra can be compared with vibrational frequencies calculated using DFT at a specific level of theory (e.g., B3LYP/6-31G(d,p)). A strong correlation between the calculated and experimental wavenumbers, often with a scaling factor applied to the theoretical values, confirms the accuracy of the computed geometry and vibrational modes. For instance, the characteristic C=O stretching vibration of the carboxylate group, typically observed around 1680-1710 cm⁻¹ in the IR spectrum, can be accurately predicted by these calculations.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. The calculated chemical shifts (δ) can then be plotted against the experimental values. A linear correlation with a high regression coefficient (R²) indicates an excellent agreement between the theoretical model and the actual molecular structure in solution. Such analyses have been successfully applied to various indole derivatives, allowing for unambiguous assignment of proton and carbon signals, even in complex regions of the spectra.

UV-Vis absorption spectra can also be analyzed using Time-Dependent DFT (TD-DFT) calculations. This method can predict the electronic transitions (e.g., π→π*) responsible for the absorption bands observed experimentally, providing insights into the electronic structure of the molecule.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate
Carbonyl

Structure Activity Relationship Sar Studies and Derivatization Strategies for Indole 3 Carboxylates

Design Principles for Modifying the Indole-3-Carboxylate (B1236618) Core Structure

The design of derivatives based on the indole-3-carboxylate core is guided by established structure-activity relationship (SAR) principles. The indole (B1671886) nucleus, being an electron-rich aromatic system, offers multiple sites for functionalization. Modifications are typically aimed at altering the compound's size, shape, lipophilicity, and electronic properties to enhance binding affinity and selectivity for a specific biological target.

Key research findings highlight several strategic locations on the indole scaffold for modification:

The N1-Position: The indole nitrogen is a common site for substitution. Alkylation or arylation at this position, as seen with the benzyl (B1604629) group in Ethyl 1-benzyl-1H-indole-3-carboxylate, can significantly influence the molecule's steric and hydrophobic profile. researchgate.net The addition of a second, non-coplanar hydrophobic ring at the N1-position has been found to enhance activity in certain contexts by providing a specific geometry for receptor binding. researchgate.net

The C3-Position: The carboxylate group at C3 is a versatile handle for derivatization. It acts as a key interaction point, often through hydrogen bonding, and its modification into amides, hydrazides, or other functional groups is a primary strategy for altering biological activity. rsc.orgnih.gov

The Benzene (B151609) Ring (C4-C7): Substitution on the fused benzene ring of the indole core allows for the modulation of electronic properties and can introduce additional interaction points with a target protein. For example, in the development of 5-lipoxygenase inhibitors based on an ethyl 5-hydroxy-indole-3-carboxylate scaffold, the positioning of substituents on a phenylthiomethyl ring attached at the C2-position was found to be crucial for potency. researchgate.net

A central principle in the design of these derivatives is the strategic exploration of these positions to optimize interactions with specific receptors or enzymes. rsc.org For instance, in developing cannabinoid CB1 receptor agonists, structural variations of an indole-3-carboxamide lead were explored to improve both potency and water solubility. rsc.org

Strategic Functionalization at the N1-Position of the Indole Ring

The substituent at the N1-position of the indole ring plays a pivotal role in defining the pharmacological properties of indole-3-carboxylate derivatives. The introduction of a benzyl group, creating this compound, is a deliberate strategy to introduce specific steric and electronic features.

Conformational Effects: In the crystal structure of a related compound, ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate, the dihedral angle between the indole ring system and the benzyl ring is a significant 75.92°. nih.gov This non-coplanar orientation creates a distinct three-dimensional architecture that can be crucial for fitting into a specific protein pocket. In contrast, for ethyl 1-acetyl-1H-indole-3-carboxylate, the entire aromatic system, including the ethyl group, is nearly planar. tnstate.edu This highlights how different N1-substituents (acetyl vs. benzyl) can enforce vastly different molecular geometries.

Reactivity and Binding: A bulky N-substituent can prevent non-specific binding or undesirable interactions. For example, in studies of indomethacin (B1671933) analogues, it was found that replacing the N-benzoyl moiety with bulkier N-substituents could prevent efficient binding to the COX-1 enzyme pocket. researchgate.net Conversely, a strategically chosen bulky group can enhance activity by providing an optimal geometric fit for a different target. researchgate.net The N-benzyl group in 1-benzyl-indole-3-carbinol, a derivative of the subject compound, is critical for its enhanced anti-proliferative potency compared to its parent compound, indole-3-carbinol (B1674136). nih.govnih.gov

The benzyl group is inherently hydrophobic, and its placement at the N1-position significantly increases the lipophilicity of the indole core. This property is critical for the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Enhanced Potency: Research on indole-3-carbinol derivatives has shown that increasing the hydrophobic character of the substituent at the N1 position leads to a significant increase in anti-proliferative potency. nih.gov This finding was the basis for synthesizing 1-benzyl-indole-3-carbinol, which proved to be a highly potent derivative. nih.gov

Modifications at the C3-Carboxylate Moiety

The ethyl carboxylate group at the C3 position is a highly versatile functional group that can be readily modified to generate a library of derivatives with diverse properties. These modifications are central to SAR studies, as the C3 substituent often serves as a primary point of interaction with the biological target.

Two of the most common and impactful derivatization strategies at the C3-position are ester hydrolysis and amidation.

Ester Hydrolysis: The ethyl ester of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 1-benzyl-1H-indole-2-carboxylic acid. mdpi.com This transformation is significant because it converts a neutral, relatively lipophilic ester into a negatively charged, more polar carboxylate at physiological pH. Carboxylic acids are excellent hydrogen bond donors and acceptors and can form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., lysine, arginine) in a protein's active site. The hydrolysis of indole-3-acetic acid esters, for example, is known to occur readily in mild alkaline conditions. researchgate.netnih.gov

Amidation: The conversion of the C3-carboxylate or the corresponding carboxylic acid into an amide (a carboxamide) is a cornerstone of medicinal chemistry. nih.gov Amides are generally more stable to hydrolysis than esters and offer different hydrogen bonding capabilities. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen remains a hydrogen bond acceptor. nih.gov This change can fundamentally alter the binding mode and affinity of the molecule. The synthesis of indole-3-carboxamides often involves activating the corresponding carboxylic acid and then reacting it with an amine. nih.govnih.gov This strategy has been used to create a wide range of bioactive molecules, including potent enzyme inhibitors. nih.gov

Modification StrategyStarting GroupResulting GroupKey Change in PropertiesPotential Interaction Change
Ester HydrolysisEster (-COOEt)Carboxylic Acid (-COOH)Increases polarity; introduces negative charge at physiological pH.Enables ionic interactions and strong H-bonding. mdpi.comresearchgate.net
AmidationEster (-COOEt)Amide (-CONH2, -CONHR)Increases metabolic stability; modifies H-bond profile.Adds H-bond donor capability (N-H); alters acceptor geometry. nih.gov

Beyond hydrolysis and amidation, the ester group at C3 can be transformed into a variety of other functionalities to further probe the SAR.

Reduction to Alcohols: The ester can be reduced to a primary alcohol. For instance, the reduction of the C3-ester or aldehyde of an N-benzyl indole leads to the formation of 1-benzyl-indole-3-carbinol. nih.govnih.gov This removes the carbonyl oxygen, which is a key hydrogen bond acceptor, and introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This seemingly small change can dramatically alter the compound's biological activity profile.

Decarboxylation and Subsequent Reactions: Under certain catalytic conditions, functionalization of indole-3-carboxylic acid or its esters can lead to decarboxylation (loss of the carboxyl group) followed by arylation at the C2-position. nih.govacs.org This represents a more profound modification of the scaffold, transforming the indole-3-carboxylate into a 2-aryl-indole, thereby completely changing the substitution pattern and exploring different chemical space.

Formation of Heterocycles: The C3-carboxylate and adjacent positions can be used as starting points for constructing more complex heterocyclic systems fused to the indole ring, although this is a less direct derivatization of the ester itself.

These diverse strategies allow chemists to systematically modify the indole-3-carboxylate core, including this compound, to map the chemical requirements for potent and selective biological activity.

Substituent Effects on the Benzenoid Ring of the Indole Core

The functionalization of the benzenoid ring (positions C4, C5, C6, and C7) of the indole core is a key strategy in medicinal chemistry to modulate the pharmacological profile of indole-based compounds. These positions are considerably more challenging to functionalize compared to the C2 or C3 positions of the pyrrole (B145914) moiety. nih.gov However, modifying the electronic and steric properties of this benzene ring can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have shown that the introduction of substituents on the benzenoid ring can have profound and sometimes divergent effects on biological activity. For instance, in a series of N-(indol-3-ylglyoxylyl)-β-arylethylamines designed as ligands for the benzodiazepine (B76468) receptor (BzR), the introduction of a chloro or nitro group at the C5-position of the indole scaffold resulted in a complete loss of binding affinity. nih.gov This highlights the sensitivity of the receptor's binding pocket to substitutions at this position.

Conversely, the presence of hydroxyl groups on the benzenoid ring is a common feature in naturally occurring indolic metabolites. nih.gov Derivatives such as 4-hydroxyindole-3-carboxylic acid, 5-hydroxyindole-3-carbaldehyde, and 6-hydroxyindole-3-carboxylic acid have been identified in plants, suggesting that such substitutions are compatible with biological systems and can serve as handles for further derivatization, for example, through glycosylation. nih.gov

The strategic placement of substituents on the C4 to C7 positions often requires advanced synthetic methods, such as the use of directing groups, to overcome the inherent reactivity challenges of the indole nucleus. nih.govresearchgate.net Research has demonstrated that installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govresearchgate.net Similarly, placing a directing group on the indole nitrogen can facilitate functionalization at the C6 and C7 positions. nih.gov These methods are crucial for systematically exploring the SAR of the benzenoid ring and developing novel compounds.

The following table summarizes the influence of substituents at various positions on the indole benzenoid ring based on reported findings.

PositionSubstituent TypeObserved Effect on ActivityReference
C4 HydroxylNaturally occurring metabolite; potential for further conjugation. nih.gov
C5 Chloro (Cl)Abolished binding affinity for the benzodiazepine receptor in a specific compound series. nih.gov
C5 Nitro (NO₂)Abolished binding affinity for the benzodiazepine receptor in a specific compound series. nih.gov
C5 HydroxylNaturally occurring metabolite (from 5-hydroxyindole-3-carbaldehyde). nih.gov
C6 HydroxylNaturally occurring metabolite (6-hydroxyindole-3-carboxylic acid). nih.gov
C7 VariousFunctionalization at this position is possible via directing groups, allowing for diverse substitutions. nih.gov

These findings underscore the importance of the benzenoid ring in defining the biological activity of indole-3-carboxylate derivatives and the necessity of targeted synthetic strategies to fully explore the chemical space around this core scaffold.

Methodologies for the Derivatization of Carboxylic Acid Groups

The ethyl ester group at the C3 position of "this compound" is a versatile functional handle that can be readily converted into a variety of other functional groups, most commonly amides. This derivatization process typically involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling of the acid with an amine.

Step 1: Hydrolysis to the Carboxylic Acid The initial and essential step is the saponification (alkaline hydrolysis) of the ethyl ester to yield 1-benzyl-1H-indole-3-carboxylic acid. This reaction is typically achieved by heating the ester in an aqueous alcoholic solution, such as ethanol (B145695) or methanol, with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemicalbook.commdpi.com The reaction is generally high-yielding, providing the foundational indole-3-carboxylic acid scaffold for subsequent derivatization. chemicalbook.comorgsyn.org

Step 2: Amide Bond Formation The resulting carboxylic acid can be coupled with a wide array of primary or secondary amines to generate a library of amide derivatives. This transformation requires the activation of the carboxylic acid, which can be accomplished using various coupling reagents. nih.govrsc.org The choice of reagent can be critical, especially when dealing with sterically hindered or electronically deficient substrates. rsc.org

Common methodologies for the synthesis of indole-3-carboxamides are summarized in the table below.

Method/Reagent(s)DescriptionCommon Use/AdvantagesReference(s)
EDC / HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).A widely used, reliable method for peptide and general amide synthesis. HOBt is added to suppress racemization and improve efficiency. The byproducts are water-soluble, facilitating purification. nih.govpeptide.com
DCC / HOBt N,N'-Dicyclohexylcarbodiimide (DCC) with HOBt.A classic coupling method. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. peptide.comnih.gov
TBTU / HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or the hexafluorophosphate (B91526) analogue (HBTU).Highly efficient coupling reagents that lead to rapid amide bond formation with low rates of racemization, particularly when HOBt is added. nih.govpeptide.com
(COCl)₂ / DMF Oxalyl chloride, often with a catalytic amount of N,N-Dimethylformamide (DMF).Converts the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with the amine. Effective for generating high yields of carboxamides. nih.gov
T3P® Propylphosphonic anhydride (B1165640).A mild and efficient reagent noted for its ability to promote selective amide formation with easy removal of byproducts. rsc.org
B(OCH₂CF₃)₃ Tris(2,2,2-trifluoroethyl) borate.An effective reagent for direct amidation that works well even with challenging substrates under relatively mild conditions. acs.org

These methods provide a robust toolbox for medicinal chemists to synthesize diverse libraries of indole-3-carboxamide derivatives from a common precursor like this compound.

Library Synthesis and Exploration for Novel Chemical Entities (NCEs)

The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Consequently, the systematic synthesis of compound libraries based on the indole-3-carboxylate framework is a powerful strategy for the discovery of Novel Chemical Entities (NCEs). This approach allows for the efficient exploration of chemical space around the core molecule, "this compound," by systematically varying substituents at multiple positions.

The process of library synthesis involves combinatorial chemistry, where a core scaffold is reacted with a set of diverse building blocks to rapidly generate a large number of structurally related analogues. For the this compound scaffold, diversity can be introduced at several key positions:

N1-Position: The benzyl group can be replaced with a wide variety of other alkyl or aryl groups.

C3-Position: The ethyl carboxylate can be converted into a library of amides or other ester derivatives, as detailed in the previous section. nih.gov

Benzenoid Ring (C4-C7): Introduction of different functional groups on the benzene portion of the indole core can modulate activity. nih.govnih.gov

This strategy has been successfully applied to discover potent and selective ligands for various targets. For example, a high-affinity radiolabeled probe for the translocator protein (TSPO) was identified from a small, focused library of phenylindolylglyoxylamides (PIGAs). nih.gov Similarly, extensive SAR studies on indole-2-carboxamides against targets like Mycobacterium tuberculosis and pediatric brain tumor cells have relied on the synthesis of diverse analogue libraries to identify key structural features for potency. nih.gov

The following table illustrates a hypothetical library synthesis plan starting from the 1-benzyl-1H-indole-3-carboxylic acid scaffold.

Scaffold PositionR¹ (at N1)R² (at C5)Amine for C3-Amide
Core BenzylH-
Analogue 1 4-FluorobenzylHPiperidine
Analogue 2 BenzylMethoxyMorpholine
Analogue 3 2-ThienylmethylHn-Propylamine
Analogue 4 BenzylChloro4-Phenylpiperazine
Analogue 5 CyclohexylmethylHBenzylamine

By systematically combining different building blocks at each variable position, chemists can generate hundreds or thousands of distinct compounds. These libraries are then screened against biological targets to identify "hits," which can be further optimized in a subsequent round of synthesis and testing to develop lead compounds and ultimately NCEs. The indole-3-carboxylate framework serves as an excellent starting point for such drug discovery campaigns due to its synthetic tractability and proven biological relevance. nih.govnih.gov

Advanced Methodological Considerations in Indole 3 Carboxylate Research

Development and Application of Novel Catalytic Systems for Indole (B1671886) Functionalization

The functionalization of the indole core has been revolutionized by the advent of novel catalytic systems, primarily those based on transition metals like palladium, rhodium, and ruthenium. These catalysts enable direct C–H bond functionalization, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. unimi.itnih.gov

Palladium catalysis, in particular, has been extensively developed for indole functionalization. nih.govnih.gov For N-substituted indoles, such as those with a benzyl (B1604629) group, Pd-catalyzed alkenylation reactions can occur selectively at the C-3 position. unimi.itbeilstein-journals.org For instance, using a catalyst system of Palladium(II) chloride (PdCl₂) with Copper(II) acetate (B1210297) (Cu(OAc)₂) as an oxidant, N-benzyl-protected indoles can be alkenylated at the C-3 position. unimi.itbeilstein-journals.org Furthermore, palladium catalysts are effective for the C3-benzylation of 3-substituted indoles, a transformation that creates a new quaternary carbon center and provides access to complex core structures found in many bioactive compounds. nih.gov

Rhodium-based catalysts have also emerged as powerful tools. Rhodium(III)-catalyzed systems can achieve the synthesis of N-alkyl indoles under mild, room-temperature conditions by employing a transient oxidizing directing group strategy. rsc.org These methods are noted for their broad substrate scope and high efficiency. rsc.org Research has also demonstrated the use of Rhodium(II) catalysts in tandem reactions involving intramolecular C-H insertion and oxidation to generate functionalized 2,3-disubstituted indoles. acs.org

Ruthenium catalysts have shown promise in directing functionalization to otherwise less reactive positions on the indole ring. By employing an aldehyde functional group as a directing group, ruthenium can catalyze highly regioselective functionalization at the C-4 position, providing a pathway to precursors for ergot alkaloids. researchgate.net

Catalyst SystemReaction TypeTarget PositionKey Features & References
Palladium (e.g., PdCl₂, Pd(OAc)₂)Alkenylation / Arylation / BenzylationC2, C3Highly selective for C3 on N-benzyl indoles; C2 functionalization possible with specific directing groups. nih.govunimi.itbeilstein-journals.orgacs.org
Rhodium (e.g., Rh(III), Rh(II))C-H Activation / AnnulationC7, N-alkylationEnables synthesis at room temperature; one-pot methods for 7-substituted indoles. rsc.orgacs.orgacs.org
Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂)C-H Activation / AlkenylationC4, C5Utilizes directing groups (e.g., aldehyde) for functionalization at the challenging C4 position. researchgate.netacs.org
Cobalt (e.g., Co(III))C-H/N-O FunctionalizationC2Redox-neutral synthesis of indoles with excellent functional group tolerance. acs.org

Green Chemistry Principles in the Synthesis of Indole Derivatives

The synthesis of indole derivatives is increasingly being guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. This involves using environmentally benign solvents, developing atom-economical reactions, and employing catalysts that can be recycled or are less toxic.

One key area of focus is the replacement of traditional organic solvents with greener alternatives. For example, synthetic approaches have been developed that utilize N,N-dimethyl urea (B33335) and l-(+)-tartaric acid under eco-friendly reaction conditions. nih.gov The use of ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430), has also been explored as a medium for Fischer indole synthesis, a foundational method for preparing the indole core. nih.gov

Atom economy is another central tenet. Reactions like ring-closing metathesis and the Diels-Alder reaction are being used as key steps in the synthesis of indole-containing molecules because they incorporate a majority of the atoms from the reactants into the final product. nih.gov The development of catalytic C-H functionalization reactions is inherently greener than classical methods, as it avoids the need for pre-functionalization and the generation of stoichiometric byproducts. unimi.it Furthermore, the use of organocatalysts, such as sulfamic acid, provides a metal-free alternative for synthesizing complex indole structures. acs.org

Green Chemistry PrincipleTraditional ApproachGreen Alternative & ExampleReference
Safer SolventsUse of volatile organic compounds (VOCs) like DMF, Dioxane.Use of water, ionic liquids, or eco-friendly reagents like N,N-dimethyl urea. nih.govnih.gov
Atom EconomyMulti-step sequences with protecting groups and stoichiometric reagents.Catalytic C-H activation, ring-closing metathesis, pseudo-multicomponent reactions. unimi.itnih.govacs.org
CatalysisStoichiometric amounts of Lewis acids or toxic heavy metals.Use of recyclable catalysts, organocatalysts (e.g., sulfamic acid), or less toxic metal catalysts (e.g., iron). acs.org
Energy EfficiencyHigh-temperature reflux for extended periods.Room temperature reactions enabled by highly active catalysts (e.g., Rh(III) systems). rsc.org

Flow Chemistry and Continuous Synthesis Techniques for Scalability

For the industrial production of fine chemicals and active pharmaceutical ingredients (APIs) like indole derivatives, scalability is a critical factor. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. nih.govrsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and the potential for straightforward automation and scale-up. corning.commdpi.comnih.gov

The synthesis of the indole nucleus itself has been successfully adapted to flow conditions. The Fischer indole synthesis, for example, can be performed in continuous flow reactors at high temperatures and pressures, leading to high productivity. nih.gov Similarly, the Reissert indole synthesis, specifically the reductive cyclization step to form indole-2-carboxylic acid esters, has been demonstrated using the H-cube system, which dramatically shortens reaction times compared to batch hydrogenation. nih.gov

A notable example directly relevant to the core structure is the continuous flow preparation of indole-3-carboxylic esters. nih.govbeilstein-journals.org One reported method involves the Pd-catalyzed reductive cyclization of an o-nitrophenylacetonitrile precursor. nih.gov Such flow processes can be telescoped, where multiple reaction steps are connected in sequence without intermediate isolation, significantly improving efficiency. beilstein-journals.orguc.ptrsc.org This approach has been used to produce an auxin mimic-based herbicide derived from an indole-3-carboxylate (B1236618) scaffold, demonstrating the capability of flow chemistry to rapidly produce materials on demand for applications like agricultural field trials. beilstein-journals.org

ParameterBatch Processing ChallengeFlow Chemistry AdvantageReference
Heat TransferDifficult to control exotherms in large volumes, leading to side products.High surface-to-volume ratio allows for rapid and efficient heat dissipation. mdpi.comnih.gov
SafetyHandling large quantities of hazardous reagents or intermediates poses risks.Small reactor volumes (low holdup) inherently minimize risk. Allows use of hazardous conditions safely. corning.comnih.gov
ScalabilityScaling up often requires complete re-optimization of reaction conditions.Scaling is achieved by running the system for a longer time ("scaling out") or by using parallel reactors. beilstein-journals.org
Control & ReproducibilityInconsistent mixing and temperature gradients can lead to variable yields/purity.Precise control over residence time, temperature, and mixing leads to high consistency. mdpi.com
EfficiencyRequires multiple manual operations for multi-step synthesis (workup, purification).Enables "telescoped" or sequential multi-step syntheses in a single continuous run. uc.ptrsc.org

Chemo- and Regioselectivity in Indole Ring Functionalization

A persistent challenge in indole chemistry is controlling the chemo- and regioselectivity of functionalization. nih.gov The indole ring possesses multiple C-H bonds with varying reactivity. The C3 position is intrinsically the most nucleophilic and electronically rich, making it the most common site for electrophilic substitution. beilstein-journals.org However, accessing the other positions (C2, and C4-C7 on the benzene (B151609) ring) is crucial for generating structural diversity and is considerably more difficult. nih.gov

For a molecule like Ethyl 1-benzyl-1H-indole-3-carboxylate, the C3 position is already substituted. This directs attention towards functionalizing the C2 position or the benzene portion of the ring. Modern catalytic methods have provided powerful strategies to achieve this control, often through the use of directing groups attached to the indole nitrogen. nih.gov

C2 vs. C3 Selectivity: While N-benzyl indoles often undergo C3 alkenylation, the choice of directing group on the nitrogen can completely switch the selectivity. unimi.itbeilstein-journals.org For example, a N-(2-pyridylmethyl) group directs palladium-catalyzed functionalization to the C2 position due to its coordinating effect. unimi.itbeilstein-journals.org In some cases involving indole-3-carboxylic acids or esters, palladium catalysis can even lead to decarboxylation followed by functionalization at the C2 position. acs.org

Benzene Ring Functionalization (C4-C7): Accessing the benzene core of the indole is particularly challenging. nih.gov Specific directing groups are key to overcoming this. For example, a pivaloyl group at the C3 position can direct arylation to the C4 or C5 positions. nih.gov A bulky N-P(O)tBu₂ group has been used to achieve selective arylation at the C6 position with a copper catalyst, and at the C7 position with a palladium catalyst. nih.govnih.gov The use of a transient directing group, such as an amino acid, has enabled palladium-catalyzed C4-alkynylation. acs.org

The N-benzyl group itself primarily acts as a protecting group but also influences the electronic properties of the indole ring, which can affect the outcome of these directed functionalization reactions.

Target PositionStrategy / Directing Group (DG)Catalyst ExampleOutcomeReference
C2N-(2-pyridylmethyl) DGPd(II)Directs alkenylation to C2 over the typically favored C3. unimi.itbeilstein-journals.org
C2Decarboxylative CouplingPd(II)C3-carboxylic acid is removed, and arylation occurs at C2. acs.org
C4C3-pivaloyl or C3-formyl DGPd(II) / Ru(II)Directs arylation or olefination to the C4 position. researchgate.netnih.govacs.org
C5C3-pivaloyl DGPd(II)Can direct arylation to the C5 position. nih.gov
C6N-P(O)tBu₂ DGCu(I)Achieves direct arylation at the C6 position. nih.gov
C7N-P(O)tBu₂ or N-pivaloyl DGPd(II)Enables diverse C-H functionalizations (arylation, olefination, etc.) at C7. nih.govnih.gov

High-Throughput Screening Methodologies for Derivatization Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid biological evaluation of thousands of compounds. The advanced synthetic methodologies described previously are powerful enablers of HTS because they facilitate the creation of large and diverse "derivatization libraries." Starting from a central scaffold like this compound, chemists can rapidly generate hundreds of analogues by systematically varying substituents at different positions on the indole ring.

The combination of regioselective C-H functionalization and flow chemistry is particularly synergistic for library generation. A flow chemistry platform can be programmed to run a series of reactions in parallel or in rapid sequence, using a range of different coupling partners (e.g., various aryl halides, alkenes) to functionalize the indole core at specific positions (C2, C4, C5, C6, C7). This automated synthesis can generate a plate of distinct compounds ready for screening. mdpi.com

Microreactors can be integrated directly with analytical and screening platforms. mdpi.com For instance, a flow reactor can be equipped with inline HPLC for real-time analysis and purification, ensuring the quality of the library compounds. mdpi.com The output of the synthesis can be directly collected in microtiter plates used for biological assays. This seamless integration of synthesis, purification, and plating dramatically accelerates the discovery cycle from initial hit to lead optimization. While the literature does not detail specific HTS campaigns for this compound itself, the synthetic tools developed for indoles are explicitly designed to support such discovery efforts.

StepDescriptionEnabling TechnologyKey Advantage
1. Scaffold SelectionChoose a core structure with known or potential biological relevance, e.g., this compound.Medicinal Chemistry / Computational DesignProvides a validated starting point for derivatization.
2. Library DesignPlan a matrix of derivatives by varying functional groups at multiple positions on the scaffold.Combinatorial Chemistry PrinciplesSystematically explores chemical space around the core scaffold.
3. Automated SynthesisRapidly synthesize the designed library of compounds.Flow Chemistry / Microreactors / Parallel SynthesisFast, efficient, and automated production of the compound library. nih.govmdpi.com
4. In-line Analysis/PurificationEnsure the identity and purity of each synthesized compound.Integrated HPLC / Mass SpectrometryProvides high-quality compounds for reliable screening data. mdpi.com
5. High-Throughput ScreeningTest the entire library in a biological assay to identify active compounds.Robotics / Miniaturized AssaysRapidly identifies "hits" from a large pool of candidates.

Future Directions and Emerging Research Avenues in Indole 3 Carboxylate Chemistry

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel indole-3-carboxylate (B1236618) derivatives is increasingly driven by the powerful synergy between computational modeling and experimental validation. acs.orgnih.gov This integrated approach accelerates the discovery process, reduces costs, and allows for the creation of molecules with finely tuned properties.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, are pivotal in the early stages of design. nih.govbohrium.com These tools allow researchers to predict the chemical reactivity, electronic properties, and potential biological activity of hypothetical indole (B1671886) derivatives before their synthesis. bohrium.com For instance, computational analysis can identify which positions on the indole scaffold are most susceptible to electrophilic or nucleophilic attack, guiding synthetic strategy. nih.gov Furthermore, by modeling the interaction between a designed ligand and a biological target, such as an enzyme's active site, scientists can predict binding affinity and mode, prioritizing candidates with the highest potential for therapeutic efficacy. acs.orgbohrium.comopenmedicinalchemistryjournal.com Lead-based rational drug design, founded on the computational analysis of known active compounds, has been successfully used to identify common structural factors responsible for anticancer activity and to design novel, more potent analogs. acs.org

The predictions from these in silico studies are then used to direct targeted experimental work. Synthesized compounds are characterized and tested, and the results are fed back to refine the computational models, creating a continuous loop of design, synthesis, and evaluation. This iterative process has proven effective in optimizing drug-like properties, including solubility and metabolic stability, and in developing multi-target-directed ligands for complex diseases like Alzheimer's. nih.govnih.gov The combination of computational tools with cell-free enzymatic reactions has also been shown to be effective in identifying and validating metabolic pathways. mdpi.com

Exploration of Novel Reaction Pathways and Transformative Chemistry

While classical methods like the Fischer indole synthesis remain valuable for preparing substituted indoles, the frontier of indole chemistry is expanding through the exploration of novel reaction pathways. thermofisher.combyjus.com These modern methods offer greater efficiency, milder reaction conditions, and access to previously unattainable molecular architectures.

Key areas of innovation include:

Transition Metal Catalysis: Catalysts based on palladium, ruthenium, rhodium, and cobalt have revolutionized indole synthesis. bohrium.commdpi.com These metals facilitate C-H activation, a powerful strategy that allows for the direct functionalization of the indole core without the need for pre-functionalized starting materials. bohrium.comacs.orgresearchgate.net For example, palladium-catalyzed reactions have been developed for the direct C-2 and C-3 dual functionalization of indoles and for the carbonylation of 2-alkynylanilines to produce indole-3-carboxylic esters. acs.orgbeilstein-journals.org Ruthenium-catalyzed C-H activation has also been employed to construct indole scaffolds from anilines and alkynes. mdpi.com

Flow Chemistry: Continuous flow synthesis is emerging as a safe and efficient alternative to traditional batch processing. mdpi.comnih.gov Flow reactors enable precise control over reaction parameters like temperature and pressure, leading to shorter reaction times, higher yields, and improved safety, particularly when handling hazardous reagents or intermediates. acs.orgbeilstein-journals.org The Heumann indole process and Fischer indole synthesis have both been successfully adapted to flow conditions, demonstrating the technology's potential for scalable production. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are one-pot reactions that combine three or more starting materials to form a complex product in a single step, incorporating nearly all atoms from the reactants. nih.govrsc.org This approach is highly efficient and ideal for creating libraries of diverse indole-based scaffolds for drug discovery. researchgate.netrsc.orgnih.gov MCRs have been developed for the modular assembly of complex structures like indole-fused seven-membered heterocycles and tetrahydrocarbolines. nih.govrsc.orgresearchgate.net

Photoredox and Metal-Free Catalysis: Visible-light-induced reactions represent a sustainable and green approach to chemical synthesis. A metal-free, visible-light-induced radical carbonylation of indoles with phenols has been developed to produce various aryl indole-3-carboxylates, showcasing a method that avoids transition metal catalysts. acs.orgacs.org

These transformative methods are continuously expanding the synthetic chemist's toolkit, enabling the construction of indole-3-carboxylates and their derivatives with unprecedented complexity and precision.

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

The optimization and control of chemical syntheses are being revolutionized by Process Analytical Technology (PAT), a framework that emphasizes designing and controlling manufacturing processes in real-time. rsc.orgibsen.com A critical component of PAT is the use of advanced spectroscopic probes for in-situ (in-line) reaction monitoring, which provides a continuous stream of data without the need for manual sampling. rsc.orgresearchgate.net This real-time analysis is particularly beneficial for flow chemistry processes. rsc.org

The development of robust spectroscopic probes allows chemists to track the concentrations of reactants, intermediates, and products as a reaction progresses, leading to a deeper understanding of reaction kinetics and mechanisms. researchgate.netresearchgate.net This information is crucial for rapid reaction optimization, ensuring product quality, and minimizing batch-to-batch variability. rsc.orgacs.org

Key spectroscopic techniques being implemented as PAT tools include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring functional group changes during a reaction. They are well-suited for implementation in process streams via fiber-optic probes and can provide real-time data on reaction progress and completion. researchgate.netacs.orgendress.com Raman probes are particularly effective for use in both laboratory and manufacturing settings for applications like reaction and crystallization monitoring. endress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Once confined to off-line analysis, flow NMR is now a viable PAT tool. It provides detailed structural information, allowing for unambiguous identification and quantification of species in a reaction mixture as it flows through the detector. rsc.org

UV-Vis Spectroscopy and Mass Spectrometry (MS): Online UV-Vis and MS (often coupled with UPLC) provide complementary data on chromophores and molecular weights, respectively. rsc.orgrsc.org These techniques are invaluable for monitoring reaction conversions and identifying byproducts in real-time. acs.org

The integration of these advanced probes into synthetic setups, especially in continuous flow systems, represents a paradigm shift from traditional batch analysis. It enables more efficient, controlled, and safer synthesis of complex molecules like Ethyl 1-benzyl-1H-indole-3-carboxylate and its derivatives.

Innovations in the Rational Design and Synthesis of Complex Indole-Based Scaffolds

The indole-3-carboxylate framework is a versatile starting point for the construction of more elaborate and complex molecular architectures. Innovations in synthetic strategy are enabling the creation of novel indole-based scaffolds with significant potential, particularly in medicinal chemistry and materials science. bohrium.comresearchgate.net

Future progress in this area is focused on several key themes:

Diversity-Oriented Synthesis: The development of novel multicomponent reactions (MCRs) and C-H functionalization strategies allows for the rapid generation of diverse libraries of complex indole derivatives. nih.govrsc.orgresearchgate.net This approach is crucial for exploring new chemical space and identifying lead compounds in drug discovery. rsc.org

Synthesis of Complex Natural Products: Indole alkaloids, a large class of natural products, often possess intricate polycyclic structures and significant biological activity. nih.govrsc.org Modern synthetic methods are increasingly capable of achieving the total synthesis of these complex molecules, providing access to valuable compounds for pharmacological study and inspiration for new drug design. nih.govmdpi.comnih.gov Chemoenzymatic synthesis, which combines chemical steps with reactions catalyzed by enzymes, is also a promising strategy for producing complex indole alkaloids. nih.gov

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases such as cancer and neurodegenerative disorders, molecules designed to interact with multiple biological targets simultaneously can be more effective. nih.gov The indole scaffold is an ideal base for designing such MTDLs. By strategically adding different functional groups to the indole core, researchers can create hybrid molecules that, for example, inhibit multiple enzymes or modulate different signaling pathways. nih.govresearchgate.net

Fused Heterocyclic Systems: The fusion of the indole ring with other heterocyclic systems leads to novel scaffolds with unique three-dimensional structures and properties. nih.gov Palladium-catalyzed dual C-H functionalization, for instance, has been used to synthesize fluorinated isocryptolepine analogues, which are complex fused systems. acs.org These innovative scaffolds are of great interest for their potential applications in both medicine and materials science.

The continued innovation in synthetic methodologies provides the tools necessary to build upon simple precursors like this compound, transforming them into the complex, functional molecules of the future.

Q & A

Basic: What are the optimal synthetic routes for Ethyl 1-benzyl-1H-indole-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions , starting with the benzylation of the indole nitrogen followed by esterification. Key steps include:

  • Benzylation : Using benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions .
  • Esterification : Reaction with ethyl chloroformate or via coupling reagents like DCC (dicyclohexylcarbodiimide) in dichloromethane or toluene .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .
    Critical parameters include temperature control (0–25°C) and reaction time optimization to minimize side products .

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:
Standard analytical techniques are employed:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ester functionality; IR for carbonyl (C=O) stretching (~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Advanced: How can crystallographic data resolve electronic and steric effects in derivatives of this compound?

Answer:
X-ray crystallography is critical for:

  • Steric analysis : Quantifying torsion angles and spatial hindrance from the benzyl group using programs like SHELX .
  • Electronic effects : Mapping electron density via Hirshfeld surfaces to identify π-π stacking or hydrogen-bonding interactions .
  • Validation : Tools like PLATON or ADDSYM ensure structural accuracy and flag disorder (e.g., solvent molecules in the lattice) .
    For example, crystallographic data for analogs (e.g., Ethyl 3-benzoylindolizine-1-carboxylate) reveal how substituents influence molecular packing .

Advanced: What strategies address contradictory biological activity data in indole-3-carboxylate derivatives?

Answer:
Contradictions arise due to variations in:

  • Purity : Impurities (>5%) can skew assays; replicate synthesis and validate via HPLC .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like kinases or GPCRs, cross-referenced with experimental IC₅₀ values .

Advanced: How does the benzyl substituent influence reactivity in functionalization reactions?

Answer:
The benzyl group introduces:

  • Steric hindrance : Limits nucleophilic attack at the indole C2 position, favoring regioselective modifications at C5 or C7 .
  • Electronic effects : Electron-donating properties stabilize intermediates in Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
    For example, benzyl-protected indoles show higher yields in palladium-catalyzed cross-couplings compared to unprotected analogs .

Advanced: What methodologies characterize reaction intermediates during synthesis?

Answer:

  • In situ monitoring : ReactIR or Raman spectroscopy tracks intermediates like acylated indoles .
  • Isolation : Quench reactions at timed intervals; analyze intermediates via LC-MS or preparative TLC .
  • Kinetic studies : Use pseudo-first-order conditions to determine rate constants for benzylation or ester hydrolysis .

Advanced: How can computational chemistry predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Metabolic stability : Molecular dynamics simulations (e.g., GROMACS) model esterase-mediated hydrolysis of the ethyl carboxylate group .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How are structural analogs designed to enhance biological activity?

Answer:

  • Bioisosteric replacement : Substitute the benzyl group with heterocycles (e.g., pyridine) to improve solubility .
  • Prodrug strategies : Modify the ethyl ester to a tert-butyl ester for increased membrane permeability .
  • SAR studies : Test derivatives with halogen substitutions (e.g., Cl or F) at C5/C6 for enhanced target binding .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

  • Disorder : Benzyl groups often exhibit rotational disorder; refine using PART instructions in SHELXL .
  • Twinned crystals : Use HKLF 5 format in SHELX to deconvolute overlapping reflections .
  • Weak diffraction : Optimize cryoprotection (e.g., glycerol) and collect data at synchrotron sources .

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Ethyl 1-benzyl-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.